5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide
Description
5-Amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound featuring a partially saturated isoindole core substituted with an amino group at the 5-position and a dimethyl carboxamide moiety at the 2-position.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-8-3-4-10(12)5-9(8)7-14/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
JXEGPZWIIZIODY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .
Scientific Research Applications
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Some derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds with analogous carboxamide or heterocyclic frameworks, as described in the evidence. Key differences in structure, biological activity, and synthesis are highlighted.
Antifungal Imidazole Derivatives ()
- Compounds: (Z)-5-Amino-N’-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides (2h, 2k, 2l).
- Structure : Imidazole ring with carbohydrazonamide substituents.
- Activity: Strong antifungal activity against Candida albicans and C. krusei (MIC values: 0.5–8 µg/mL). Mechanism: ROS induction (2h, 2k at MIC; 2l at higher concentrations) and inhibition of dimorphic transition in C. albicans. No ergosterol synthesis inhibition observed.
- Comparison :
5-Amino-N,3-Dimethyl-1,2-Oxazole-4-Carbohydrazide Derivatives ()
- Compounds : MM1–10 (oxazole-based carbohydrazides).
- Structure : Oxazole ring with methyl and carbohydrazide substituents.
- Synthesis: Derived from esters of 2-cyano-3-alkoxy-2-butenoate acids.
- The dimethyl carboxamide group may improve lipophilicity compared to carbohydrazides, affecting membrane permeability .
Benzothiophene and Isoindole Carboxamides ()
- Compounds: 5-Amino-2,3-dihydro-N,N-dipropyl-3-benzothiophenecarboxamide.
- Structure : Benzothiophene core with dipropyl carboxamide.
- Ring System: Benzothiophene vs. isoindole—differences in aromaticity and electron distribution may influence target binding .
Toxicity Considerations ()
- Compound: 2-Cyano-N-[(methylamino)carbonyl]acetamide.
- Structure: Acetamide derivative with cyano and methylamino groups.
- Findings: Limited toxicological data; underscores the need for rigorous safety profiling of carboxamide derivatives.
- Comparison: The isoindole derivative’s saturated ring may reduce reactivity and toxicity compared to cyano-containing analogs .
Data Table: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Biological Activity | Mechanism | Toxicity Notes |
|---|---|---|---|---|---|
| Isoindole Carboxamide (Target) | 2,3-Dihydro-1H-isoindole | 5-Amino, N,N-dimethyl carboxamide | Potential antifungal (inferred) | Unknown; possible ROS or enzyme inhibition | Not reported |
| Imidazole Carbohydrazonamides | Imidazole | Aryl hydrazonamide | Antifungal (MIC 0.5–8 µg/mL) | ROS induction, dimorphic transition inhibition | Low acute toxicity in vitro |
| Oxazole Carbohydrazides | 1,2-Oxazole | Methyl, carbohydrazide | Synthetic intermediate | N/A | Not studied |
| Benzothiophene Carboxamide | Benzothiophene | N,N-dipropyl carboxamide | Supplier-listed (activity N/R) | N/A | Unknown |
| Cyanoacetamide | Acetamide | Cyano, methylamino | Unknown | N/A | Insufficient data |
Biological Activity
5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound belonging to the isoindole class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields including medicinal chemistry and pharmacology.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C11H15N3O
- Molecular Weight: 205.26 g/mol
- IUPAC Name: 5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide
- Canonical SMILES: CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N
The compound features an amino group, a dimethyl group, and a carboxamide group attached to the isoindole ring, which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves cyclization reactions of appropriate precursors. Key steps include:
- Formation of the Isoindole Core: Cyclization of ortho-substituted benzylamine derivatives using strong acid catalysts.
- Introduction of the Amino Group: Nucleophilic substitution involving dimethylamine under basic conditions.
This synthetic pathway allows for the creation of derivatives that can be tailored for specific biological activities.
The biological activity of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Antiviral and Anticancer Properties: It may interact with DNA or RNA, demonstrating potential antiviral and anticancer activities through modulation of cellular pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
These findings suggest that structural modifications can enhance potency against specific cancer types.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory enzymes has been documented in several studies. For example, it has been shown to reduce cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Studies: A study evaluated the cytotoxic effects of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide on tumor cell lines, revealing significant dose-dependent responses.
- In Vivo Models: Animal models have demonstrated that this compound can reduce tumor size when administered at specific dosages, further supporting its potential as an anticancer agent.
Comparison with Similar Compounds
The biological activity of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can be compared with other isoindole derivatives:
| Compound | Key Differences |
|---|---|
| 5-amino-2,3-dihydro-1H-isoindole-2-carboxamide | Lacks N,N-dimethyl substitution |
| 5-amino-N-methyl-2,3-dihydro-1H-isoindole | Contains a single methyl group |
| 5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid | Has a carboxylic acid instead of a carboxamide group |
These comparisons highlight the significance of specific substitutions on biological activity and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
